Physicochemical Distinction: p-Tolyl vs. 4-Trifluoromethylphenyl Analog – Calculated logP, logD, and PSA Comparison
The target compound's p-tolyl substituent yields a calculated logP of 2.79 and logD of 2.76, with a polar surface area (PSA) of 55.54 Ų . In contrast, the 4-trifluoromethyl analog (ChemSpider ID 5522450, C17H16F3N3O2S) is expected to exhibit higher lipophilicity (estimated logP ~3.5) due to the electron-withdrawing CF3 group, which would alter membrane permeability and metabolic stability profiles. These calculated values provide a quantitative basis for differentiating procurement based on desired ADME properties.
| Evidence Dimension | Calculated lipophilicity (logP/logD) and polar surface area |
|---|---|
| Target Compound Data | logP 2.79, logD 2.76, PSA 55.54 Ų |
| Comparator Or Baseline | 4-CF3 analog: logP estimated ~3.5 (no experimental data available); molecular weight 383.39 vs. 329.42 |
| Quantified Difference | ΔlogP ≈ +0.7; ΔMW +53.97 |
| Conditions | In silico prediction (ACD/Labs algorithm) as reported by ChemDiv and ChemSpider |
Why This Matters
This difference in lipophilicity informs selection when optimizing for oral bioavailability, as the p-tolyl compound sits closer to the ideal logP range (1–3) for CNS penetration and solubility.
